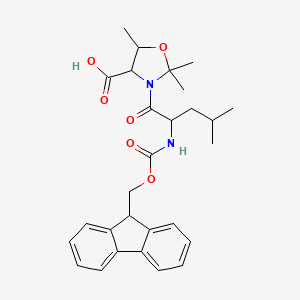
(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. It is a modified amino acid sequence that includes a fluoromethoxycarbonyl (Fmoc) protecting group, leucine (Leu), threonine (Thr), and a pseudo-proline (Psi(Me,Me)pro) residue. This compound is particularly valuable in peptide synthesis and structural studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the removal of the Fmoc protecting group and coupling of the next amino acid. The pseudo-proline residue is introduced to enhance the solubility and stability of the peptide during synthesis.
Industrial Production Methods
Industrial production of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Cleavage: Removal from the solid support using acidic conditions, typically trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its unique structure helps in studying peptide folding and stability.
Biology
In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate relationships. It serves as a model peptide for studying the effects of pseudo-proline residues on peptide conformation.
Medicine
In medicine, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is explored for its potential in drug development, particularly in designing peptide-based therapeutics with improved stability and bioavailability.
Industry
Industrially, this compound is used in the production of custom peptides for research and development. It is also employed in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH involves its incorporation into peptide chains, where it influences the overall structure and stability of the peptide. The pseudo-proline residue induces conformational constraints, promoting specific folding patterns. This can affect the peptide’s interaction with molecular targets, such as enzymes or receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-Thr-OH: Lacks the pseudo-proline residue, resulting in different folding properties.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OMe: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its reactivity and solubility.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-NH2: Contains an amide group, which can alter its interaction with other molecules.
Uniqueness
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its solubility and stability during synthesis. This makes it particularly valuable in the synthesis of long and complex peptides, where traditional amino acids may pose challenges.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJFZHIGWFIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














